molecular formula C20H21ClFN7 B5669659 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5669659
M. Wt: 413.9 g/mol
InChI Key: BYCVENOIZPCWCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic aromatic amines and halides. O'Malley and Vaughan (2016) described the synthesis of a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines, which shares a structural similarity with the compound of interest, indicating that a diazotization and subsequent coupling reaction might be involved in its synthesis (O'Malley & Vaughan, 2016).

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds containing triazine and piperazine units have been studied using spectroscopic methods and theoretical calculations. Kavipriya et al. (2015) reported a combined experimental and theoretical study on a related molecule, "N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine," highlighting the importance of techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) in understanding the molecular geometry and electronic properties (Kavipriya et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of functional groups such as the piperazine ring and substituted phenyl groups. Wujec and Typek (2023) demonstrated the synthesis of a triazole derivative with a piperazine unit, suggesting that nucleophilic substitution reactions could be a pathway for further functionalization of the compound of interest (Wujec & Typek, 2023).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure of similar compounds are crucial for understanding their behavior in different environments. The solubility and crystallinity can be influenced by the molecular structure, as shown by Betz et al. (2011), who investigated the crystal structure of a piperazine-derived compound, providing insights into the intermolecular interactions and packing within the crystal lattice (Betz et al., 2011).

properties

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7/c21-14-2-1-3-17(12-14)29-10-8-28(9-11-29)13-18-25-19(23)27-20(26-18)24-16-6-4-15(22)5-7-16/h1-7,12H,8-11,13H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCVENOIZPCWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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